3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a primary amine of the phenethylamine class, characterized by a methylenedioxy group fused to the 3 and 4 positions of the phenyl ring.[1][2][3] This structural motif makes it a foundational precursor for a range of more complex substituted methylenedioxyphenethylamines used in pharmacological research.[4] While the freebase form is a colorless liquid, it is often supplied as a more stable and handleable hydrochloride salt.[5][6][7] Its primary utility stems from its role as a reference compound in neuroscience and as a versatile synthetic intermediate for creating derivatives with modified properties.[6]
Substituting 3,4-Methylenedioxyphenethylamine (MDPEA) with its parent compound, phenethylamine, or its α-methylated analog, 3,4-methylenedioxyamphetamine (MDA), is frequently unviable due to critical differences in metabolic stability and receptor interaction. The absence of an α-methyl group in MDPEA makes it a ready substrate for monoamine oxidase (MAO), leading to rapid metabolism compared to the more stable amphetamine analogs.[2][3] This distinction is crucial for in-vitro and in-vivo experimental design. Furthermore, the choice between the freebase (liquid) and the hydrochloride salt (solid, m.p. 216-218 °C) is a primary procurement decision dictated by handling and solubility requirements.[5][7] The salt form offers superior aqueous solubility and stability, essential for preparing stock solutions and use in biological buffers, whereas the liquid freebase may be preferred for syntheses in non-polar organic solvents.[8][9][10]
Unlike its α-methylated analogs such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), 3,4-Methylenedioxyphenethylamine (MDPEA) lacks the α-methyl group that confers resistance to metabolism by monoamine oxidase (MAO).[2][11] This structural feature makes MDPEA highly susceptible to first-pass metabolism, rendering it largely inactive in vivo at typical doses.[2][3] For comparison, the α-methylated analog MDMA is a competitive inhibitor of MAO-A with a Ki value of 18.6 µM for dopamine deamination, indicating significant interaction but slower metabolism, while MDPEA is readily deaminated.[12][13]
| Evidence Dimension | Metabolic Stability vs. MAO |
| Target Compound Data | High susceptibility to MAO-catalyzed deamination due to lack of α-methyl group. |
| Comparator Or Baseline | α-methylated analogs (e.g., MDA, MDMA) exhibit significantly greater resistance to MAO. |
| Quantified Difference | Qualitatively distinct: MDPEA is a substrate, while α-methylated analogs are inhibitors/poor substrates. MDMA has a Ki of 18.6 µM for MAO-A inhibition. |
| Conditions | In-vitro and in-vivo metabolic pathways; recombinant human MAO-A enzyme assay. |
This defines MDPEA as a metabolically labile tool compound, ideal for in-vitro studies or as a negative control against more stable, α-methylated psychoactive analogs in metabolic and neurotoxicity research.
The procurement choice between the freebase and hydrochloride salt of 3,4-Methylenedioxyphenethylamine is critical for processability and formulation. The freebase (CAS 1484-85-1) is a colorless liquid with a boiling point of 274.3 °C, suitable for reactions in organic media.[5] In contrast, the hydrochloride salt (CAS 1653-64-1) is a crystalline solid with a high melting point of 216-218 °C.[7] This solid form offers superior handling, weighing accuracy, and stability for long-term storage. The salt form is generally preferred for preparing aqueous stock solutions for biological assays, where the solubility of amine salts is significantly higher than the corresponding freebases, particularly in buffered solutions below the compound's pKa.[8][10]
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Hydrochloride Salt: Crystalline solid, M.P. 216-218 °C. |
| Comparator Or Baseline | Freebase: Liquid, B.P. 274.3 °C. |
| Quantified Difference | Qualitative difference in physical state (solid vs. liquid) at standard temperature and pressure. |
| Conditions | Standard laboratory conditions. |
This directly impacts material handling, formulation strategy, and solvent system selection, making the choice of form a key procurement decision based on the intended workflow.
3,4-Methylenedioxyphenethylamine hydrochloride serves as a readily available primary amine precursor for the synthesis of more complex molecular scaffolds. For instance, it is a documented starting material for the synthesis of N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide via acylation.[7] Using the hydrochloride salt is often advantageous in such syntheses, as it can be easily converted to the freebase in situ with the addition of a non-nucleophilic base, providing a stable and pure source of the primary amine. This application demonstrates its utility as a core building block for generating libraries of substituted phenethylamides for screening in drug discovery or materials science, a role for which less functionalized analogs like phenethylamine might lack the specific electronic or steric properties conferred by the methylenedioxy group.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Documented use as a precursor for N-acylated derivatives, specifically N-(3,4-methylenedioxyphenethyl)-2-(3-bromo-4-methoxyphenyl)acetamide. |
| Comparator Or Baseline | Unsubstituted phenethylamine or other analogs, which would yield products lacking the key 3,4-methylenedioxy moiety. |
| Quantified Difference | Provides a specific structural motif (methylenedioxy) essential for the final target molecule. |
| Conditions | Amide coupling / Acylation reaction. |
This confirms the compound's value as a reliable, commercially available starting material for synthesizing specific, functionalized target molecules in medicinal chemistry and materials development.
Due to its high susceptibility to MAO-catalyzed deamination, this compound is an appropriate negative control or baseline substrate in studies investigating the metabolic stability of MAO-inhibiting analogs like MDMA or MDA. Its use allows researchers to isolate the protective effects of structural modifications, such as α-methylation, on metabolic rate.[2]
As a primary amine with a key structural motif, the hydrochloride salt is a reliable starting material for the synthesis of novel amides. Its documented use in acylation reactions confirms its utility for creating libraries of N-phenethylamides for applications in medicinal chemistry and materials science where the methylenedioxy group is a required pharmacophore or functional unit.[7]
The distinct physical properties of the freebase (liquid) versus the hydrochloride salt (high-melting solid) make this pair an excellent model system for studies in formulation science. Researchers can use these two forms to investigate the impact of salt selection on critical parameters like solubility, dissolution rate, stability, and processability in both aqueous and organic systems.[5][7]
3,4-Methylenedioxyphenethylamine can serve as a primary reference standard for the development and validation of analytical methods (e.g., GC-MS, LC-MS) designed to detect and quantify its more complex, and often controlled, analogs. Its distinct retention time and fragmentation pattern relative to compounds like MDA or MDMA make it a useful marker.[14]
Corrosive;Irritant